

"Ethyl 3-bromo-5-cyano-2-formylbenzoate" spectroscopic data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 3-bromo-5-cyano-2-formylbenzoate

Cat. No.: B1412511

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Technical Guide: Ethyl 3-bromo-5-cyano-2-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for **Ethyl 3-bromo-5-cyano-2-formylbenzoate**. As of the compilation of this guide, no experimental spectroscopic data for this specific compound has been found in publicly available literature. Therefore, all presented spectroscopic data are computationally predicted and should be used as a reference for future experimental validation.

Predicted Spectroscopic Data

Due to the absence of experimental data, the spectroscopic characteristics of **Ethyl 3-bromo-5-cyano-2-formylbenzoate** have been predicted using computational models. These predictions offer a valuable reference for the identification and characterization of this compound in a laboratory setting.

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted ^1H and ^{13}C NMR spectra provide insights into the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Ethyl 3-bromo-5-cyano-2-formylbenzoate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
10.3 - 10.5	Singlet	1H	Ar-CHO
8.3 - 8.5	Doublet	1H	Ar-H
8.1 - 8.3	Doublet	1H	Ar-H
4.3 - 4.5	Quartet	2H	-OCH ₂ CH ₃
1.3 - 1.5	Triplet	3H	-OCH ₂ CH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Ethyl 3-bromo-5-cyano-2-formylbenzoate**

Chemical Shift (ppm)	Assignment
188 - 192	CHO
162 - 165	C=O (Ester)
138 - 141	Ar-C
135 - 138	Ar-C
132 - 135	Ar-C
128 - 131	Ar-C-Br
118 - 121	Ar-C-CN
115 - 118	CN
62 - 65	-OCH ₂ CH ₃
13 - 16	-OCH ₂ CH ₃

Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum indicates the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for **Ethyl 3-bromo-5-cyano-2-formylbenzoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100	Weak	Aromatic C-H stretch
~ 2980	Weak	Aliphatic C-H stretch
~ 2230	Medium	C≡N stretch
~ 1725	Strong	C=O stretch (Ester)
~ 1700	Strong	C=O stretch (Aldehyde)
~ 1580, 1470	Medium	Aromatic C=C stretch
~ 1250	Strong	C-O stretch (Ester)
~ 750	Strong	C-Br stretch

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum provides information about the molecular weight and potential fragmentation patterns of the molecule.

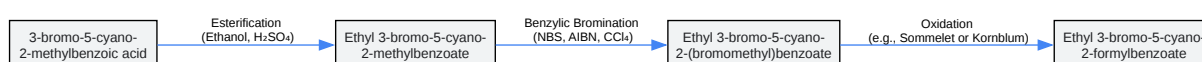
Table 4: Predicted Mass Spectrometry Data for **Ethyl 3-bromo-5-cyano-2-formylbenzoate**

m/z	Relative Intensity (%)	Assignment
281/283	100/98	[M] ⁺ (Isotopic pattern for Br)
252/254	40/39	[M - C ₂ H ₅] ⁺
236/238	30/29	[M - OCH ₂ CH ₃] ⁺
208/210	20/19	[M - CO ₂ C ₂ H ₅] ⁺
182	50	[M - Br - C ₂ H ₅] ⁺
154	60	[M - Br - CO ₂ C ₂ H ₅] ⁺

Proposed Synthetic Pathway and Experimental Protocols

As no direct synthesis for **Ethyl 3-bromo-5-cyano-2-formylbenzoate** is readily available in the literature, a plausible multi-step synthetic route is proposed starting from the commercially available precursor, 3-bromo-5-cyano-2-methylbenzoic acid.

Synthetic Workflow Diagram



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Caption: Proposed synthetic pathway for **Ethyl 3-bromo-5-cyano-2-formylbenzoate**.

Step 1: Esterification of 3-bromo-5-cyano-2-methylbenzoic acid

Objective: To synthesize Ethyl 3-bromo-5-cyano-2-methylbenzoate.

Materials:

- 3-bromo-5-cyano-2-methylbenzoic acid
- Absolute Ethanol
- Concentrated Sulfuric Acid
- Sodium Bicarbonate (saturated aqueous solution)
- Brine
- Anhydrous Magnesium Sulfate
- Diethyl Ether

Procedure:

- In a round-bottom flask, dissolve 3-bromo-5-cyano-2-methylbenzoic acid in an excess of absolute ethanol.
- Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude Ethyl 3-bromo-5-cyano-2-methylbenzoate.
- Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Benzylic Bromination

Objective: To synthesize Ethyl 3-bromo-5-cyano-2-(bromomethyl)benzoate.

Materials:

- Ethyl 3-bromo-5-cyano-2-methylbenzoate
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
- Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent

Procedure:

- To a solution of Ethyl 3-bromo-5-cyano-2-methylbenzoate in CCl₄, add N-bromosuccinimide and a catalytic amount of AIBN or benzoyl peroxide.

- Reflux the mixture under irradiation with a UV lamp for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield the crude Ethyl 3-bromo-5-cyano-2-(bromomethyl)benzoate. This product is often used in the next step without further purification due to its lachrymatory nature and potential instability.

Step 3: Oxidation to the Aldehyde

Objective: To synthesize the target compound, **Ethyl 3-bromo-5-cyano-2-formylbenzoate**.

Two common methods for this transformation are the Sommelet and Kornblum oxidations.

Materials:

- Ethyl 3-bromo-5-cyano-2-(bromomethyl)benzoate
- Hexamethylenetetramine (HMTA)
- 50% Acetic Acid

Procedure:

- Dissolve the crude Ethyl 3-bromo-5-cyano-2-(bromomethyl)benzoate in chloroform or a similar solvent and add hexamethylenetetramine.
- Stir the mixture at room temperature to form the quaternary ammonium salt, which may precipitate.
- Isolate the salt by filtration if it precipitates, or remove the solvent in vacuo.
- Heat the salt with 50% aqueous acetic acid or steam distill the mixture to hydrolyze the salt and form the aldehyde.

- Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
- Purify by column chromatography on silica gel to yield pure **Ethyl 3-bromo-5-cyano-2-formylbenzoate**.

Materials:

- Ethyl 3-bromo-5-cyano-2-(bromomethyl)benzoate
- Dimethyl Sulfoxide (DMSO)
- Sodium Bicarbonate (NaHCO_3) or Triethylamine (Et_3N)

Procedure:

- Dissolve the crude Ethyl 3-bromo-5-cyano-2-(bromomethyl)benzoate in DMSO.
- Add sodium bicarbonate or triethylamine to the solution.
- Heat the reaction mixture at a temperature ranging from room temperature to 150°C , depending on the reactivity of the substrate, and monitor by TLC.
- After the reaction is complete, pour the mixture into cold water and extract with an organic solvent like diethyl ether or ethyl acetate.
- Wash the combined organic layers thoroughly with water to remove DMSO, followed by a brine wash.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

- Purify the resulting crude product by column chromatography to obtain **Ethyl 3-bromo-5-cyano-2-formylbenzoate**.

Conclusion

This technical guide provides a foundational understanding of the predicted spectroscopic properties of **Ethyl 3-bromo-5-cyano-2-formylbenzoate** and a plausible, detailed synthetic strategy. The provided protocols are based on well-established organic transformations and can serve as a starting point for the laboratory synthesis and characterization of this novel compound. Researchers and scientists are encouraged to use this guide as a reference, with the understanding that the predicted data requires experimental verification.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

